1-Isocyano-3-methoxybenzene
Overview
Description
1-Isocyano-3-methoxybenzene, also known by its CAS number 20600-55-9, is an organic compound with the molecular formula C8H7NO . This compound features an isocyano group (-NC) attached to a methoxybenzene ring, making it a unique and versatile chemical in various fields of research and industry.
Preparation Methods
The synthesis of 1-isocyano-3-methoxybenzene can be achieved through several methods. One common approach involves the Hofmann reaction, which utilizes ball-milling and inexpensive reagents . This method is environmentally friendly and efficient, making it suitable for both laboratory and industrial production. The reaction conditions typically involve the use of commercially available reagents, solvents, and a ball-milling apparatus to facilitate the reaction .
Chemical Reactions Analysis
1-Isocyano-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The isocyano group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the type of reaction and the specific conditions employed.
Scientific Research Applications
1-Isocyano-3-methoxybenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-isocyano-3-methoxybenzene involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit bacterial growth by covalently modifying essential metabolic enzymes . This unique mode of action makes it a promising candidate for the development of new antibiotics and other therapeutic agents.
Comparison with Similar Compounds
1-Isocyano-3-methoxybenzene can be compared with other isocyanides, such as phenyl isocyanide and methyl isocyanide . While these compounds share similar dipole moments and structural features, this compound stands out due to its methoxy group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specific applications where other isocyanides may not be as effective.
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it an important building block for the synthesis of complex molecules and a promising candidate for therapeutic research.
Properties
IUPAC Name |
1-isocyano-3-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXXEJBIUOARGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342668 | |
Record name | 1-isocyano-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20600-55-9 | |
Record name | 1-Isocyano-3-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20600-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-isocyano-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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